molecular formula C8H7Cl4NO2S B14003541 Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- CAS No. 89939-01-5

Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)-

Cat. No.: B14003541
CAS No.: 89939-01-5
M. Wt: 323.0 g/mol
InChI Key: AOYSKVRJSNCKMO-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(2-chloroethyl)benzenesulfonamide is a halogenated sulfonamide derivative characterized by a benzene ring substituted with three chlorine atoms at the 2-, 4-, and 5-positions and a sulfonamide group bearing a 2-chloroethyl substituent.

Properties

CAS No.

89939-01-5

Molecular Formula

C8H7Cl4NO2S

Molecular Weight

323.0 g/mol

IUPAC Name

2,4,5-trichloro-N-(2-chloroethyl)benzenesulfonamide

InChI

InChI=1S/C8H7Cl4NO2S/c9-1-2-13-16(14,15)8-4-6(11)5(10)3-7(8)12/h3-4,13H,1-2H2

InChI Key

AOYSKVRJSNCKMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)NCCCl

Origin of Product

United States

Preparation Methods

Synthesis of 2,4,5-Trichlorobenzenesulfonic Acid (Key Intermediate)

A critical precursor for the target compound is 2,4,5-trichlorobenzenesulfonic acid, which can be synthesized via sulfonation of 1,2,4-trichlorobenzene. An advanced and efficient method involves using a microchannel reactor to optimize the sulfonation reaction with sulfur trioxide, enhancing mass and heat transfer, improving yield, and reducing side reactions.

Process Overview:

Step Description Conditions Notes
1 Preparation of solutions 1,2,4-trichlorobenzene (60% mass concentration in dichloroethane), sulfur trioxide (20% mass concentration in dichloroethane) Precise weighing: 363 g trichlorobenzene, 192 g SO3
2 Sulfonation in microchannel reactor Temperature: 20-60 °C (optimal ~30 °C); Residence time per plate: 6-30 s; Number of plates: 4-8 Molar ratio of trichlorobenzene to SO3 ~1.2; Continuous feeding mode
3 Filtration and washing Washed with 1-5% sodium sulfate or sodium chloride aqueous solution Washing time ~25 min
4 Drying Standard drying to obtain white solid Yield: ~96.5%

This method offers safety advantages by controlling the exothermic sulfonation reaction and minimizing side products. The microchannel reactor design includes a four-side three-cavity structure with heat exchange cavities flanking the reaction cavity, made from high-boron glass silicon or silicon carbide for durability.

N-(2-Chloroethyl) Substitution via N-Alkylation

The N-(2-chloroethyl) moiety is introduced by alkylation of the sulfonamide nitrogen with 2-chloroethyl halides (commonly 2-chloroethyl chloride or bromide). This step typically involves:

  • Dissolution of the sulfonamide in an appropriate solvent (e.g., acetone, dichloromethane).
  • Addition of a base (e.g., potassium carbonate or triethylamine) to deprotonate the sulfonamide nitrogen.
  • Reaction with 2-chloroethyl halide at controlled temperature to avoid side reactions.

This alkylation step is well-documented for similar sulfonamide derivatives and is critical for obtaining the N-substituted product.

Alternative Synthetic Routes and Structural Considerations

Structural studies on related compounds such as N-(2,4,5-trichlorophenyl)-2-chloroacetamide provide insights into side-chain substitution effects and crystal structure variations. These studies show that different chloro-substitutions on the phenyl ring and side chain influence the compound's physical properties and reactivity, which can guide optimization of reaction conditions.

Summary Table of Preparation Steps for Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)-

Step Reactants Conditions Product/Intermediate Yield/Notes
1 1,2,4-Trichlorobenzene + Sulfur trioxide Microchannel reactor, 20-60 °C, 6-30 s residence time 2,4,5-Trichlorobenzenesulfonic acid ~96.5% yield
2 2,4,5-Trichlorobenzenesulfonic acid + Thionyl chloride or equivalent Conversion to sulfonyl chloride 2,4,5-Trichlorobenzenesulfonyl chloride High yield, standard method
3 Sulfonyl chloride + Ammonia or amine Mild conditions, solvent like acetone 2,4,5-Trichlorobenzenesulfonamide Efficient conversion
4 Sulfonamide + 2-chloroethyl chloride + Base Room temperature to mild heating Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- High purity achievable

Comprehensive Research Findings and Notes

  • The use of microchannel reactors for sulfonation significantly improves safety and yield compared to traditional batch methods, addressing issues of heat release and side reactions.
  • The crystal structure and substitution pattern on the aromatic ring affect the reactivity and stability of intermediates; 2,4,5-trichloro substitution leads to distinct monoclinic crystal forms, which can influence purification and handling.
  • N-alkylation with 2-chloroethyl groups is a well-established reaction in sulfonamide chemistry, typically proceeding with high selectivity under controlled conditions.
  • Literature emphasizes the importance of purification steps such as washing with sodium sulfate or sodium chloride solutions to remove impurities and improve product quality.
  • The preparation methods align with standard organic synthesis protocols for sulfonamides but benefit from modern reactor technology and structural insights to optimize yield and safety.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The chloroethyl group can be hydrolyzed under acidic or basic conditions to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium hydroxide, and various nucleophiles are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to cell death. Additionally, the compound may interfere with bacterial growth by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (R-group) Key Properties Reference
2,4,5-Trichloro-N-(2-chloroethyl)benzenesulfonamide C₈H₇Cl₄NO₂S (inferred) –NH(CH₂CH₂Cl) Likely low solubility due to Cl substituents; potential alkylating activity
2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide C₁₀H₇Cl₃N₂O₃S –NH(5-methyloxazole) Crystalline structure (PDB-4iz0); antiviral potential (HCV NS5B inhibitor)
2,4,5-Trichloro-N-(2-hydroxypropyl)benzenesulfonamide C₉H₁₀Cl₃NO₃S –NH(CH₂CH(OH)CH₃) Higher solubility due to –OH; molecular weight 318.6
4-Chloro-N,N-bis(2-chloroethyl)benzenesulfonamide C₁₀H₁₂Cl₃NO₂S –N(CH₂CH₂Cl)₂ Density 1.421 g/cm³; alkylating agent with anticancer potential

Key Observations:

  • Substituent Effects on Solubility: The 2-hydroxypropyl analog (C₉H₁₀Cl₃NO₃S) exhibits improved aqueous solubility due to its hydroxyl group, whereas the 2-chloroethyl and bis(2-chloroethyl) derivatives likely have lower solubility, as halogenated groups reduce polarity .
  • highlights that higher alkylating activity correlates with improved therapeutic indexes in nitrosoureas, suggesting similar trends for these sulfonamides .

Biological Activity

Benzenesulfonamide derivatives, particularly those containing halogen substitutions such as 2,4,5-trichloro-N-(2-chloroethyl)-, have been the subject of extensive research due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- is characterized by the following structural formula:

  • Molecular Formula : C₁₃H₉Cl₄N₂O₂S
  • Molecular Weight : 385.09 g/mol

The presence of three chlorine atoms on the benzene ring significantly influences its biological properties, enhancing its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that benzenesulfonamide derivatives can exhibit various biological activities through different mechanisms:

  • Calcium Channel Modulation : Some studies suggest that benzenesulfonamides can act as calcium channel inhibitors. This mechanism is crucial for regulating vascular tone and blood pressure . For instance, a study demonstrated that certain derivatives decreased coronary resistance in a time-dependent manner, indicating potential cardiovascular effects .
  • Antimicrobial Activity : The structural features of benzenesulfonamides contribute to their antimicrobial properties. They have been shown to inhibit bacterial growth by interfering with folate synthesis pathways in bacteria .
  • Antitumor Effects : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been linked to increased activity against tumor cells .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of benzenesulfonamide derivatives. Below is a summary of key findings:

Compound Biological Activity Dose (nM) Effect on Coronary Resistance
ControlBaseline--
BenzenesulfonamideDecreased resistance0.001Moderate
2-Hydrazinocarbonyl-benzenesulfonamideDecreased resistance0.001Low
4-(2-Amino-ethyl)-benzenesulfonamideSignificant decrease0.001High

This table summarizes the comparative effects of different compounds on coronary resistance, showing that 4-(2-amino-ethyl)-benzenesulfonamide had the most pronounced effect, suggesting a strong interaction with cardiovascular systems .

Docking Studies

Docking studies have been employed to predict the interaction of benzenesulfonamide derivatives with calcium channels. Theoretical models using proteins such as 6jp5 indicated favorable binding affinities for certain derivatives, supporting their role as potential calcium channel inhibitors .

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